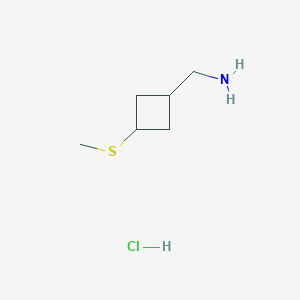
(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNS and its molecular weight is 167.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H14ClN
- Molecular Weight : 145.64 g/mol
The compound features a cyclobutyl structure with a methylsulfanyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, affecting signal transduction pathways that regulate cellular responses.
Biological Activities
Research indicates several potential biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary research indicates that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease therapies.
Research Findings and Case Studies
A review of recent studies highlights the following findings:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus .
- Inflammation Reduction :
-
Neuroprotection :
- Research conducted on neuronal cell lines indicated that the compound could reduce oxidative stress markers, supporting its potential role in neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Methylsulfonylcyclobutyl)methanamine;hydrochloride | Structure | Antimicrobial, Anti-inflammatory |
| (3-Methanesulfonylcyclobutyl)methanamine;hydrochloride | Structure | Limited data on activity |
The differences in the functional groups (methylsulfanyl vs. methylsulfonyl) significantly affect their biological activities.
Applications in Research and Medicine
The promising biological activities of this compound suggest several applications:
- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Research Tool : The compound can be utilized in biochemical assays to study enzyme functions and cellular responses.
属性
IUPAC Name |
(3-methylsulfanylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRUFUPVZZDLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














